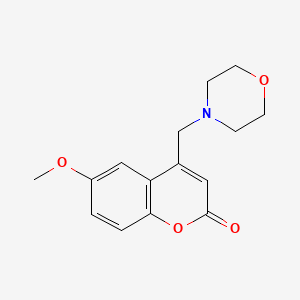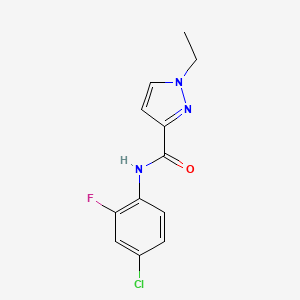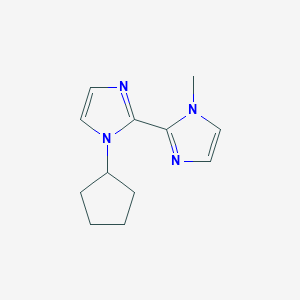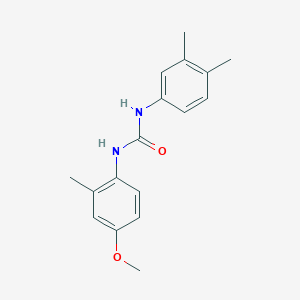
6-methoxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one, also known as LY294002, is a synthetic small molecule inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are enzymes that play a crucial role in cell signaling pathways and are involved in various cellular functions such as cell growth, proliferation, differentiation, and survival. LY294002 has been extensively used in scientific research to study the role of PI3Ks in various biological processes.
作用機序
6-methoxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one inhibits the activity of PI3Ks by binding to the ATP-binding pocket of the catalytic subunit, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition of PI3K activity leads to a decrease in downstream signaling through the Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit insulin signaling in adipocytes, and reduce inflammation in macrophages. This compound has also been shown to decrease the levels of reactive oxygen species (ROS) in cells, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
6-methoxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one is a potent and specific inhibitor of PI3Ks, making it a valuable tool for studying the role of PI3Ks in various biological processes. However, its potency and specificity can also be a limitation, as it may inhibit other kinases or signaling pathways that are involved in the same biological process. Additionally, this compound has a short half-life and is rapidly metabolized in vivo, which may limit its use in animal studies.
将来の方向性
There are several future directions for the use of 6-methoxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one in scientific research. One potential direction is the development of more potent and specific inhibitors of PI3Ks that can overcome the limitations of this compound. Another direction is the investigation of the role of PI3Ks in other biological processes, such as autophagy and DNA damage response. Finally, the use of this compound in combination with other inhibitors or chemotherapeutic agents may have synergistic effects in the treatment of cancer and other diseases.
合成法
6-methoxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one can be synthesized using a multi-step approach. The first step involves the synthesis of 6-methoxy-2-naphthaldehyde, which is then reacted with morpholine to form 6-methoxy-2-naphthaldehyde morpholine acetal. This intermediate is then reacted with ethyl bromoacetate to form 6-methoxy-4-(morpholin-4-ylmethyl)-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Finally, this intermediate is converted to this compound by reacting it with hydrazine hydrate and acetic anhydride.
科学的研究の応用
6-methoxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one has been used in numerous scientific studies to investigate the role of PI3Ks in various biological processes such as cell growth, proliferation, differentiation, and survival. It has been shown to inhibit the activity of all class I PI3K isoforms, making it a potent and specific inhibitor of PI3Ks. This compound has been used in studies related to cancer, diabetes, neurodegenerative diseases, and inflammation.
特性
IUPAC Name |
6-methoxy-4-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-18-12-2-3-14-13(9-12)11(8-15(17)20-14)10-16-4-6-19-7-5-16/h2-3,8-9H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQROKFLDTKKJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197439 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-N,N-dimethylacetamide dihydrochloride](/img/structure/B5345615.png)
![1-allyl-4-[(3-chloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5345617.png)
![2-({4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5345623.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5345624.png)
![7-({1-[2-(dimethylamino)ethyl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5345629.png)

![3-(2-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B5345647.png)
![(2R*,3S*,6R*)-5-(2-furoyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5345651.png)
![2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B5345672.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~1~-methylalaninamide](/img/structure/B5345680.png)
![N-methyl-1-[2-(4-morpholinyl)-1,3-thiazol-5-yl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5345695.png)

